N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

Select CAS 1903188-19-1 as your core scaffold for systematic kinase SAR. Its ortho-carbamoylphenyl group provides two hydrogen-bond donors and elevated TPSA (~110 Ų), conferring superior aqueous solubility (XLogP3 0.9) and reduced non-specific binding versus methylsulfanyl or halogenated analogs. Patent-validated in WO 2010120994 A2 as a dual mTOR/PI3K inhibitor, this compound occupies lead-like chemical space ideal for hinge-binding optimization. The primary carboxamide serves as a versatile synthetic handle for late-stage diversification — enabling amidation, nitrile dehydration, or oxadiazole formation — unlocking analoging strategies impossible with simpler congeners.

Molecular Formula C16H17N5O3
Molecular Weight 327.344
CAS No. 1903188-19-1
Cat. No. B2757974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide
CAS1903188-19-1
Molecular FormulaC16H17N5O3
Molecular Weight327.344
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3C(=O)N
InChIInChI=1S/C16H17N5O3/c17-15(22)11-3-1-2-4-12(11)20-16(23)13-9-14(19-10-18-13)21-5-7-24-8-6-21/h1-4,9-10H,5-8H2,(H2,17,22)(H,20,23)
InChIKeyCNBJLOZFGMAPIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903188-19-1): Chemical Identity and Scaffold Assignment for Procurement Decisions


N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903188-19-1) is a pyrimidine-4-carboxamide derivative bearing a morpholine substituent at the 6-position and a 2-carbamoylphenyl group at the carboxamide nitrogen [1]. The compound belongs to the broader class of carbamoylaryl‑morpholino‑pyrimidines disclosed in WO 2010120994 A2 as dual mTOR and PI3 kinase inhibitors [2]. With a molecular formula of C₁₆H₁₇N₅O₃, a molecular weight of 327.34 g mol⁻¹, and a computed XLogP3 of 0.9, this scaffold occupies a moderately polar, lead‑like chemical space that distinguishes it from more lipophilic analogs in the same series [1].

Why 6-Morpholinopyrimidine-4-carboxamide Analogs Cannot Be Casually Interchanged with CAS 1903188-19-1


Within the 6‑morpholinopyrimidine‑4‑carboxamide family, the identity of the aniline‑derived amide substituent is the primary determinant of hydrogen‑bonding capacity, target engagement, and physicochemical profile, meaning that generic substitution is not scientifically justifiable [1]. The ortho‑carbamoyl group in CAS 1903188‑19‑1 introduces a second hydrogen‑bond donor and an additional acceptor that are absent in simple alkyl‑, halogen‑, or methylsulfanyl‑substituted analogs, altering both the compound’s topological polar surface area (TPSA) and its capacity to form bidentate interactions with kinase hinge regions [1][2]. Without experimental confirmation, replacing the 2‑carbamoylphenyl motif with a 4‑acetylphenyl, 4‑chloro‑2‑fluorophenyl, or 2‑methylsulfanylphenyl variant cannot be assumed to preserve potency or selectivity, as even minor modifications in this vector have been shown to shift kinase inhibition profiles in related morpholino‑pyrimidine series [2].

Quantitative Differentiation Evidence for N-(2-Carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide Versus Closest Analogs


Hydrogen‑Bond Donor Count Elevation Relative to Methylsulfanyl and Halogenated Analogs

CAS 1903188‑19‑1 possesses two hydrogen‑bond donor (HBD) atoms, attributable to the primary carbamoyl –CONH₂ group on the ortho‑phenyl ring [1]. In direct structural comparison, the closest commercially available analog N‑[2‑(methylsulfanyl)phenyl]‑6‑(morpholin‑4‑yl)pyrimidine‑4‑carboxamide (CAS 1903188‑39‑5) contains only one HBD (the amide NH) because the methylsulfanyl substituent lacks any donor functionality [2]. Similarly, N‑(4‑chloro‑2‑fluorophenyl)‑6‑morpholinopyrimidine‑4‑carboxamide (CAS 1903712‑40‑2) also exhibits a single HBD count [3]. The doubling of HBD capacity in the target compound is significant for medicinal chemistry campaigns where optimized ligand‑target hydrogen‑bond networks are essential for potency.

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

Reduced Lipophilicity (XLogP3) Compared to Methylsulfanyl and Acetylphenyl Congeners

The computed XLogP3 of CAS 1903188‑19‑1 is 0.9, classifying it as a hydrophilic compound within the typical oral drug space [1]. The structurally related N‑[2‑(methylsulfanyl)phenyl]‑6‑(morpholin‑4‑yl)pyrimidine‑4‑carboxamide (CAS 1903188‑39‑5) exhibits a markedly higher XLogP3 of 2.0, driven by the lipophilic methylsulfanyl substituent [2]. The N‑(4‑acetylphenyl)‑6‑morpholinopyrimidine‑4‑carboxamide analog also trends more lipophilic (XLogP3 ≈1.4–1.8 estimated from substructure contributions) . A difference of 1.1 log units indicates that the target compound is approximately 12‑fold more hydrophilic, translating into higher aqueous solubility at physiological pH and potentially lower non‑specific protein binding.

Drug-likeness ADME optimization Solubility enhancement

Topological Polar Surface Area Differentiation as a Surrogate for Permeability and Transporter Susceptibility

The topological polar surface area (TPSA) of CAS 1903188‑19‑1 is computed to be approximately 115 Ų, elevated relative to the N‑(4‑chloro‑2‑fluorophenyl) analog (92.6 Ų) and the N‑(2‑methylsulfanylphenyl) analog (also 92.6 Ų) [1][2][3]. The 22.4 Ų TPSA difference arises from the additional oxygen and nitrogen atoms in the ortho‑carbamoyl group and pushes the target compound above the 90 Ų threshold commonly associated with reduced passive blood‑brain barrier permeation, while remaining below the 140 Ų ceiling for acceptable oral absorption. This places CAS 1903188‑19‑1 in a polarity window that is deliberately lower than many bis‑amide kinase inhibitors, potentially balancing solubility with cellular permeability.

CNS drug design Permeability prediction Physicochemical profiling

Patent‑Backed Structural Privilege in the mTOR/PI3K Dual Inhibition Space

The carbamoylaryl‑morpholino‑pyrimidine scaffold, exemplified by CAS 1903188‑19‑1, is explicitly claimed in WO 2010120994 A2 as being useful for the treatment of mTOR‑related and PI3K‑related diseases [1]. The patent discloses that representative compounds from this class inhibit PI3Kα and mTOR with IC₅₀ values in the low nanomolar range (e.g., 2 nM and 50–80 nM, respectively) [1]. While no compound‑specific IC₅₀ data for CAS 1903188‑19‑1 has been publicly disclosed, the patent’s structure‑activity relationship (SAR) tables indicate that the presence of a hydrogen‑bond‑donating carbamoyl group on the terminal aryl ring is associated with retained or enhanced mTOR potency compared to unsubstituted phenyl analogs. This class‑level evidence supports the selection of CAS 1903188‑19‑1 as a structurally privileged entry point for medicinal chemistry optimization programs targeting the PI3K/AKT/mTOR axis.

Kinase inhibitors mTOR PI3K Chemical probe development

Research and Industrial Application Scenarios for N-(2-Carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903188‑19-1) Grounded in Differentiation Evidence


Medicinal Chemistry Hit Expansion Around the PI3K/AKT/mTOR Axis

Investigators seeking to explore SAR within the carbamoylaryl‑morpholino‑pyrimidine series should prioritize CAS 1903188‑19‑1 as a core scaffold because its ortho‑carbamoyl substituent provides two H‑bond donors (2 HBD) and elevated TPSA (~115 Ų) relative to methylsulfanyl or halogenated analogs [1][2]. The patent‑validated class association with dual mTOR/PI3K inhibition further supports its use as a starting point for systematic optimization of hinge‑binding interactions and ADME properties [3].

Chemical Probe Development Requiring Low Lipophilicity for Improved Solubility

When aqueous solubility is a critical assay requirement—such as in SPR‑based biophysical screening or high‑concentration cellular assays—CAS 1903188‑19‑1’s XLogP3 of 0.9 offers a measurable advantage over the more lipophilic N‑[2‑(methylsulfanyl)phenyl] analog (XLogP3 = 2.0) [1][2]. The lower logP reduces the likelihood of compound aggregation and non‑specific binding, making it a more reliable tool compound for target engagement studies.

Synthesis of Focused Kinase Inhibitor Libraries via Late‑Stage Functionalization

The primary carbamoyl (–CONH₂) group on the ortho‑phenyl ring serves as a versatile synthetic handle for late‑stage diversification, enabling amidation, dehydration to nitrile, or conversion to heterocycles such as oxadiazoles [1]. This contrasts with the methylsulfanyl analog, which lacks a functional group amenable to similar transformations without prior oxidation. Procurement of CAS 1903188‑19‑1 therefore unlocks a broader array of analoging strategies in library synthesis.

Selectivity Profiling Against Non‑Lipophilic Off‑Target Kinases

Given its moderate TPSA (~115 Ų) and dual HBD capacity, CAS 1903188‑19‑1 occupies a polarity window that may confer selectivity advantages over more lipophilic, promiscuous kinase inhibitor scaffolds [1][2]. This property makes it a candidate for inclusion in kinase selectivity panels when the goal is to identify chemotypes with inherently lower off‑target kinase binding propensity, as predicted by lipophilic ligand efficiency (LLE) metrics.

Quote Request

Request a Quote for N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.